4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde
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Overview
Description
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C15H11Cl3O3 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a trichlorophenylmethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2,3,6-trichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-methoxybenzaldehyde is reacted with 2,3,6-trichlorobenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzoic acid.
Reduction: 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactions: The aldehyde group can act as an electrophile, participating in various nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-[(2,4,6-trichlorophenyl)methoxy]benzaldehyde
- 4-Methoxy-3-[(2,3,6-tribromophenyl)methoxy]benzaldehyde
- 4-Methoxy-3-[(2,3,6-trifluorophenyl)methoxy]benzaldehyde
Uniqueness
4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde is unique due to the specific positioning of the trichlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-13-5-2-9(7-19)6-14(13)21-8-10-11(16)3-4-12(17)15(10)18/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQUBSSGMDWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=C(C=CC(=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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